1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method involves the alkylation of 1-methyl-1H-pyrazole with 1-bromo-2-methylpropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with a different functional group at the 4-position.
Uniqueness
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings provide a versatile scaffold for further functionalization, making it valuable in various research applications .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8(9-4-11-14(2)6-9)13-10-5-12-15(3)7-10/h4-8,13H,1-3H3 |
InChI Key |
OYHWRFMWEVHXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2=CN(N=C2)C |
Origin of Product |
United States |
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